Monosodium oxalate
Übersicht
Beschreibung
A strong dicarboxylic acid occurring in many plants and vegetables. It is produced in the body by metabolism of glyoxylic acid or ascorbic acid. It is not metabolized but excreted in the urine. It is used as an analytical reagent and general reducing agent.
Wissenschaftliche Forschungsanwendungen
1. Oxalate Crystal Deposition Disease
Oxalate crystals, including those formed from monosodium oxalate, are found in various parts of the body, such as kidneys, bones, skin, and vessels. These crystals can be associated with diseases like primary hyperoxaluria and end-stage renal disease. Oxalate crystal deposition disease can lead to significant health issues, including acute or chronic arthritis and systemic manifestations that can affect cardiovascular, neurologic, and hematologic systems (Maldonado, Prasad, & Reginato, 2002).
2. Waste Processing Impact
Monosodium oxalate impacts high-level waste processing operations, including sludge washing and evaporation at facilities like the Savannah River Site. Understanding these effects is crucial for effective waste management (Hobbs, 2003).
3. Fungal Bioremediation and Geomycology
Fungi produce oxalate, playing a significant role in metal and mineral transformations. These processes are central to geomycological activities, including nutrient cycling and bioweathering. Fungal oxalate production has potential applications in environmental biotechnology, such as metal and radionuclide leaching and bioremediation (Gadd et al., 2014).
4. Nucleation of Calcium Oxalate
Monosodium urate seeds can cause the nucleation of calcium oxalate, a process relevant to the formation of calcium stones in patients. Understanding this mechanism can aid in the treatment and prevention of such conditions (Pak & Arnold, 1975).
5. Influence on Calcium Oxalate Crystallization in Urine
Studies show that seed crystals of monosodium urate can impact the crystallization of calcium oxalate in urine, which is significant for understanding the formation of kidney stones (Grover & Ryall, 1997).
6. Uric Acid Saturation in Calcium Nephrolithiasis
Hyperuricosuria, potentially related to monosodium oxalate, may promote calcium oxalate nephrolithiasis by affecting the supersaturation of urine with respect to monosodium urate or undissociated uric acid. This finding is crucial for understanding and treating calcium stone recurrence (Coe et al., 1980).
7. Polysaccharide Effects on Calcium Oxalate Crystallization
Research into polysaccharides from brown seaweed has shown they can affect calcium oxalate crystallization, suggesting potential applications for treating urinary stones due to their inhibition ability and antioxidant properties (Zhang et al., 2012).
8. Molecular Modulation by Osteopontin and Citrate
Studies on how urinary constituents like osteopontin and citrate modulate the crystallization of calcium oxalate monohydrate offer insights into biological control mechanisms potentially applicable for developing stone disease therapies (Qiu et al., 2004).
9. Magnetic Rotation for Clinical Treatment
Research on the behavior of monosodium urate crystals under magnetic fields proposes new medical treatment methods. This study shows the potential for remote control of these crystals in the body using magnetic fields, which could be a breakthrough in treating diseases like gout and urinary tract calculi (Takeuchi et al., 2014).
Eigenschaften
IUPAC Name |
sodium;2-hydroxy-2-oxoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.Na/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRAXLUXHBUNDO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HNaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047499 | |
Record name | Monosodium oxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Monosodium oxalate | |
CAS RN |
1186-49-8 | |
Record name | Monosodium oxalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001186498 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Monosodium oxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium hydrogen oxalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.356 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MONOSODIUM OXALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T9TH558WS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.